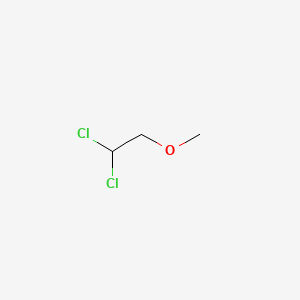

1,1-Dichloro-2-methoxyethane

Description

Significance in Contemporary Organic Synthesis

While not as ubiquitously cited as some other synthetic building blocks, 1,1-dichloro-2-methoxyethane holds potential in several areas of modern organic synthesis. Its gem-dichloro functional group can be a precursor to other functionalities, and the ether linkage provides a degree of stability and influences the molecule's reactivity.

Detailed research findings on the specific applications of this compound are not extensively documented in readily available scientific literature. However, based on the reactivity of analogous gem-dihaloalkanes, it can be inferred that this compound could participate in reactions such as:

Formation of Carbonyl Compounds: The gem-dichloro group can be hydrolyzed to an aldehyde, providing a two-carbon building block.

Generation of Carbenes or Carbene Equivalents: Under certain conditions, gem-dihalides can be used to generate carbenes, which are highly reactive species useful for cyclopropanation and insertion reactions.

Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of other functional groups.

The presence of the methoxy (B1213986) group can influence the regioselectivity and reactivity of these transformations.

Historical Context of Dihaloethers as Chemical Intermediates

The history of dihaloethers as chemical intermediates is intertwined with the broader development of ether and halogen chemistry. Early research into ethers in the 19th century, pioneered by chemists like Alexander Williamson, laid the groundwork for understanding their synthesis and reactivity. The introduction of halogens into organic molecules, a field that expanded significantly in the late 19th and early 20th centuries, opened up new avenues for synthesis.

Initially, much of the focus on halogenated ethers was directed towards their anesthetic properties, with compounds like diethyl ether being used in medicine. wikipedia.org The development of non-flammable anesthetics led to the synthesis and investigation of a wide range of halogenated ethers. wikipedia.org

The use of dihaloethers specifically as synthetic intermediates gained traction as chemists sought to develop new methods for forming carbon-carbon and carbon-heteroatom bonds. These compounds were recognized as versatile synthons, which are molecular fragments that can be used to build more complex molecules. wikipedia.org The ability of the two halogen atoms to be sequentially or simultaneously replaced provided a powerful tool for synthetic chemists.

Research Trajectory of Halogenated Ethers

The research trajectory of halogenated ethers has been diverse, branching into several key areas:

Anesthetics: A significant amount of research has been dedicated to the development of halogenated ethers as inhalation anesthetics. This research has focused on optimizing properties such as potency, and recovery time, leading to the development of modern anesthetics like isoflurane, sevoflurane, and desflurane. nih.govnih.gov

Flame Retardants: The fire-retardant properties of halogenated compounds, including ethers, have led to their use in various materials to reduce flammability. wikipedia.org Research in this area has focused on the efficacy of different halogenated ethers and their environmental impact.

Agrochemicals and Pharmaceuticals: Halogenated compounds are prevalent in many agrochemicals and pharmaceuticals due to the ability of halogens to modulate a molecule's biological activity. researchgate.net While specific examples involving this compound are not prominent, the broader class of halogenated ethers has been explored for the synthesis of bioactive molecules.

Organic Synthesis: In recent years, there has been a growing interest in the application of halogenated ethers as versatile building blocks in organic synthesis. Research is ongoing to explore their reactivity in a variety of transformations, including cross-coupling reactions and the synthesis of heterocyclic compounds.

Chemical Compound Information

| Compound Name |

| This compound |

| 1,1-dichloro-2,2-diethoxyethane |

| 1,2-dichloro-1-methoxyethane |

| Desflurane |

| Diethyl ether |

| Isoflurane |

| Sevoflurane |

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H6Cl2O | lookchem.comchemicalbook.com |

| Molecular Weight | 128.99 g/mol | chemicalbook.com |

| CAS Number | 34862-07-2 | lookchem.comchemicalbook.com |

| Boiling Point | 119.5 °C at 760 mmHg | lookchem.com |

| Melting Point | 33 °C | lookchem.comchemicalbook.com |

| Density | 1.199 g/cm³ | lookchem.com |

| Refractive Index | 1.4370 (estimate) | lookchem.com |

| Flash Point | 33.9 °C | lookchem.com |

| Vapor Pressure | 19 mmHg at 25°C | lookchem.com |

| SMILES | COCC(Cl)Cl | |

| InChIKey | QUCLHUUEEKVBGT-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34862-07-2 |

|---|---|

Molecular Formula |

C3H6Cl2O |

Molecular Weight |

128.98 g/mol |

IUPAC Name |

1,1-dichloro-2-methoxyethane |

InChI |

InChI=1S/C3H6Cl2O/c1-6-2-3(4)5/h3H,2H2,1H3 |

InChI Key |

QUCLHUUEEKVBGT-UHFFFAOYSA-N |

Canonical SMILES |

COCC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichloro 2 Methoxyethane and Structural Analogues

Direct Synthetic Pathways to 1,1-Dichloro-2-methoxyethane

Direct synthetic routes to this compound are not extensively documented in publicly available literature. However, based on fundamental organic chemistry principles, plausible methods can be postulated.

Halogenation and Alkoxylation Strategies

A primary strategy for the synthesis of this compound would likely involve the controlled halogenation of a suitable precursor, followed by or concurrent with an alkoxylation step. One potential pathway could start from 2-methoxyethanol (B45455). The hydroxyl group could be protected, followed by chlorination at the C1 position, and subsequent deprotection and further chlorination.

Alternatively, the direct chlorination of methyl vinyl ether could be considered. The reaction of methyl vinyl ether with chlorine gas in an appropriate solvent could potentially lead to the formation of 1,2-dichloro-1-methoxyethane. Subsequent selective rearrangement or further reaction under specific conditions might yield the desired this compound, although this would likely involve complex mixtures and challenging purification.

Another approach could be the addition of methanol (B129727) to 1,1-dichloroethene. This reaction, likely acid-catalyzed, would follow Markovnikov's rule, where the methoxy (B1213986) group adds to the carbon with fewer hydrogen atoms. However, the reactivity of the highly substituted double bond in 1,1-dichloroethene might require specific catalysts or harsh reaction conditions.

Precursor Design and Chemical Transformations for Target Compound Formation

The design of specific precursors is crucial for the efficient synthesis of this compound. A hypothetical precursor could be 1-chloro-2-methoxyethane. molport.com Chlorination of this precursor at the C1 position would directly yield the target compound. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical or ionic conditions could be explored for this transformation.

Another designed precursor could be 2-methoxyacetaldehyde. This aldehyde could undergo a reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, yielding this compound.

A summary of potential precursors and their transformations is presented in the table below.

| Precursor | Reagent(s) | Potential Transformation |

| 2-Methoxyethanol wikipedia.org | Protecting group, then Cl₂, then deprotection and further chlorination | Multi-step synthesis involving protection and sequential chlorination. |

| Methyl vinyl ether | Cl₂ | Addition reaction, potentially followed by rearrangement. |

| 1,1-Dichloroethene | Methanol, Acid catalyst | Markovnikov addition of methanol to the double bond. youtube.com |

| 1-Chloro-2-methoxyethane molport.com | SO₂Cl₂ or NCS | Direct chlorination at the C1 position. |

| 2-Methoxyacetaldehyde | PCl₅ | Geminal dichlorination of the aldehyde. |

Synthesis of Related Dichlorinated and Halogenated Methoxyethane Derivatives

The synthesis of structurally related compounds can provide valuable insights into the potential synthetic routes for this compound.

Preparation of 1-Chloro-1-methoxyethane (B1652635) via Formaldehyde (B43269) and 2-Methoxyethanol Condensation

The synthesis of α-chloroethers can be achieved through various methods. While a direct condensation of formaldehyde and 2-methoxyethanol to form 1-chloro-1-methoxyethane is not a standard named reaction, a related process can be inferred. The reaction of an alcohol with an aldehyde in the presence of a hydrogen halide is a known method for preparing α-haloethers. In this hypothetical synthesis, 2-methoxyethanol would react with formaldehyde in the presence of hydrogen chloride. The reaction would proceed through the formation of a hemiacetal, which is then converted to the corresponding α-chloroether by the action of HCl.

A related compound, 1-chloro-2-methoxyethanol, has been identified, suggesting the feasibility of having both chloro and methoxy groups on an ethane (B1197151) backbone. nih.govnih.gov

Strategies for Base-Catalyzed Alkanol Addition in Halogenated Ethers

Base-catalyzed addition of alkanols to activated alkenes is a common synthetic strategy. In the context of halogenated ethers, this could involve the addition of an alcohol to a haloalkene. For instance, the addition of methanol to a vinyl halide could be catalyzed by a strong base. The base would deprotonate the methanol to form the more nucleophilic methoxide (B1231860) ion, which would then attack the electron-deficient double bond of the haloalkene. The regioselectivity of this addition would depend on the substitution pattern of the alkene.

While typically acid-catalyzed, the addition of methanol to alkenes can also be promoted under basic conditions, particularly for epoxides. The ring-opening of a chlorinated epoxide with sodium methoxide would lead to a halogenated methoxy alcohol.

Fluorination Approaches for Related Halogenated Methoxyethanes

The introduction of fluorine into organic molecules can significantly alter their properties. The fluorination of halogenated ethers is a key step in the synthesis of many important compounds, including some anesthetics. acs.orgnih.gov This is often achieved through halogen exchange (halex) reactions, where a chlorine or bromine atom is replaced by fluorine. google.com

Common fluorinating agents for these transformations include:

Antimony trifluoride (SbF₃) , often with a catalytic amount of a pentavalent antimony salt (the Swarts reaction).

Alkali metal fluorides such as potassium fluoride (B91410) (KF), sometimes in the presence of a phase-transfer catalyst.

Sulfur tetrafluoride (SF₄) and its derivatives, which can convert carbonyl groups and alcohols into geminal or single fluorides, respectively.

The choice of fluorinating agent and reaction conditions depends on the specific substrate and the desired degree of fluorination. For instance, the fluorination of a dichlorinated methoxyethane precursor could potentially yield mono- or difluorinated products depending on the stoichiometry and reactivity of the reagents. The fluorinase enzyme from Streptomyces cattleya also represents a novel approach for enzymatic fluorination. tib.eu

The following table summarizes some fluorination approaches for halogenated ethers.

| Fluorinating Agent | Substrate Type | Typical Products |

| SbF₃ / SbCl₅ (Swarts) | Chloro- or bromoalkanes/ethers | Fluoro- or polyfluoroalkanes/ethers |

| KF | Alkyl halides | Alkyl fluorides |

| SF₄ | Aldehydes, ketones, carboxylic acids | Geminal difluorides, acyl fluorides |

Novel Synthetic Routes for Dichlorinated Methoxy Alkanes

Modern organic synthesis provides innovative approaches to complex molecules. For dichlorinated methoxy alkanes, routes involving cyclopropane (B1198618) intermediates and the functionalization of vinyl ethers represent advanced strategies.

A theoretical and multi-step novel route to dichlorinated methoxy alkanes can be conceptualized through the chemistry of gem-dihalocyclopropanes. This pathway involves two primary stages: the formation of a cyclopropane ring and its subsequent ring-opening.

The first stage is the [2+1] cycloaddition of dichlorocarbene (B158193) (:CCl₂) to a methoxyethene analogue, such as methyl vinyl ether. Dichlorocarbene is a highly reactive intermediate that can be generated from various precursors, including chloroform (B151607) via base-induced α-elimination or the thermal decomposition of sodium trichloroacetate. The addition of this carbene to the double bond of the methoxyethene results in the formation of a 1,1-dichloro-2-methoxycyclopropane intermediate. acs.orgfinechem-mirea.ru While vinyl halides and ethers are generally less reactive toward dichlorocarbene than simple alkenes, the reaction can be achieved, often requiring specific conditions like phase-transfer catalysis (PTC) to facilitate the reaction between the aqueous carbene-generating phase and the organic alkene phase. acs.org

The second stage involves the cleavage of the strained cyclopropane ring. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions, such as thermal, photochemical, or catalytic activation. nih.gov For a substituted gem-dichlorocyclopropane, this can proceed via several mechanisms. For instance, radical-induced ring-opening can generate a chlorinated alkyl radical, which can then be further functionalized to achieve the target acyclic structure. nih.gov Alternatively, reactions with nucleophiles like phenols have been shown to substitute the chlorine atoms, and in some cases, lead to ring cleavage, ultimately producing acyclic products. lew.ro

Table 1: Conceptual Synthesis via Gem-Dichlorocyclopropanation

| Step | Reactants | Key Intermediate/Product | Reaction Type |

| 1 | Methyl vinyl ether, Chloroform, Sodium Hydroxide (B78521) | 1,1-dichloro-2-methoxycyclopropane | [2+1] Cycloaddition |

| 2 | 1,1-dichloro-2-methoxycyclopropane, Radical Initiator | Dichlorinated methoxy alkane | Radical Ring-Opening |

This route offers a sophisticated method for constructing the dichlorinated methoxy alkane framework from simple starting materials, leveraging the unique reactivity of cyclopropane intermediates.

A more established pathway to functionalized ethers involves the formation of a vinyl ether intermediate through an elimination reaction, followed by the addition of functional groups across the double bond. Vinyl ethers are versatile building blocks in organic chemistry due to the reactivity of their electron-rich double bond. acs.org

The synthesis of a vinyl ether, such as methyl vinyl ether, can be achieved through various methods, including the elimination of hydrogen halides from halogenated ethers. nih.gov For example, a precursor like 1-chloro-2-methoxyethane could undergo dehydrochlorination in the presence of a strong base to yield methyl vinyl ether.

Once the vinyl ether is synthesized, it can undergo subsequent functionalization. The addition of chlorine (Cl₂) across the double bond of a methoxyethene analogue is a direct method to introduce the desired dichloro functionality. This electrophilic addition reaction would proceed to form a dichlorinated alkane. The regioselectivity of such an addition would be governed by the electronic effects of the methoxy group, leading to the formation of products like 1,2-dichloro-1-methoxyethane. To obtain the 1,1-dichloro isomer, a different strategy involving the manipulation of other functional groups would be necessary.

Vinyl ethers are also pivotal in modern catalytic reactions. For instance, they can serve as ethylene (B1197577) surrogates in photoredox-catalyzed three-component reactions, allowing for complex C-H functionalization and the introduction of various groups onto a molecule. researchgate.net

Industrial and Scalable Preparation Considerations for Halogenated Alkoxyethanes

The transition from laboratory-scale synthesis to industrial production introduces critical considerations regarding cost, safety, efficiency, and environmental impact. For halogenated alkoxyethanes like this compound, several scalable methods are noteworthy.

A highly efficient and scalable procedure for producing chloroalkyl ethers involves the zinc-catalyzed reaction between acetals and acid halides. nih.govorganic-chemistry.org For example, reacting dimethoxymethane (B151124) (an acetal) with an acyl chloride in the presence of a catalytic amount of a zinc(II) salt can produce chloromethyl methyl ether in nearly quantitative yields. organic-chemistry.org This method is advantageous for industrial applications because it is rapid, uses a very small amount of an inexpensive catalyst, and can be performed on a large scale (from millimoles to moles). Furthermore, the process can be designed to use the resulting haloalkyl ether solution directly in the next step, which minimizes handling and exposure to these potentially hazardous compounds. organic-chemistry.org

Another key industrial strategy involves the utilization of byproducts from other large-scale chemical processes. A patented method for producing chloromethyl ethyl ether utilizes byproduct hydrogen chloride gas from methyl isocyanate production. google.com This hydrogen chloride is reacted with a mixture of ethanol (B145695) and paraformaldehyde. This approach exemplifies a core principle of green and industrial chemistry: valorizing waste streams to reduce costs and environmental impact. google.com

The industrial synthesis of other halogenated compounds, such as the anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), often involves multi-step processes at high temperatures with specific catalysts. The commercial route to halothane starts with trichloroethylene, which is first fluorinated and then brominated in high-temperature gas-phase reactions. wikipedia.org While the specific target molecule is different, this illustrates the robust conditions and commodity chemicals often employed in the large-scale production of halogenated organics. The high cost associated with some complex halogenated ethers can limit their widespread use, underscoring the industrial importance of developing economically viable synthetic routes. nih.gov

Table 2: Comparison of Scalable Synthetic Approaches for Halogenated Ethers

| Method | Starting Materials | Key Features | Industrial Relevance |

| Zinc-Catalyzed Acetal Cleavage | Acetal, Acid Halide | Fast, high yield, low catalyst loading, scalable. organic-chemistry.org | High; efficient and uses common reagents. |

| Byproduct Utilization | Alcohol, Formaldehyde, Industrial HCl | Lowers cost, utilizes waste streams. google.com | High; economically and environmentally favorable. |

| High-Temperature Halogenation | Halogenated Alkene, HF, Br₂ | Continuous process, uses bulk chemicals. wikipedia.org | High; suitable for large-volume production of specific compounds. |

Ultimately, the choice of an industrial method depends on a delicate balance of raw material cost, process safety, reaction efficiency, and the capital investment required for the necessary equipment.

Reaction Mechanisms and Chemical Transformations of 1,1 Dichloro 2 Methoxyethane

Nucleophilic Substitution Reactions of 1,1-Dichloro-2-methoxyethane

The presence of two chlorine atoms on the same carbon atom, adjacent to a methoxy (B1213986) group, defines the behavior of this compound in nucleophilic substitution reactions. The reaction mechanism can proceed through pathways reminiscent of both SN1 and SN2 reactions, depending on the reaction conditions and the nature of the nucleophile. acs.orggoogle.comquora.com

Mechanism of Halogen Atom Displacement by Various Nucleophiles

The displacement of the halogen atoms in this compound can be initiated by a variety of nucleophiles. The mechanism of these substitution reactions is influenced by the stability of potential intermediates.

A unimolecular (SN1-like) pathway may be favored due to the potential for the adjacent methoxy group to stabilize a transient carbocation through resonance. The initial departure of a chloride ion would form an α-chloro-α-methoxyethyl cation. This cation is stabilized by the electron-donating oxygen atom, which can share its lone pair of electrons with the positively charged carbon. google.com The subsequent attack of a nucleophile on this stabilized carbocation would lead to the substitution product. The reaction would proceed in a stepwise manner, with the formation of the carbocation being the rate-determining step. acs.org

Alternatively, a bimolecular (SN2-like) mechanism can occur, particularly with strong, unhindered nucleophiles. google.comquora.com In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine atoms, and the chloride ion departs simultaneously. google.com Given the presence of two chlorine atoms, this process can occur sequentially to yield mono- and di-substituted products.

One of the key reactions of geminal dihalides is their hydrolysis to form carbonyl compounds. When this compound is treated with an aqueous base, such as aqueous potassium hydroxide (B78521), it undergoes hydrolysis. wikipedia.org The initial nucleophilic substitution of the two chlorine atoms by hydroxide ions forms an unstable geminal diol. wikipedia.orgdoubtnut.com This intermediate readily eliminates a molecule of water to yield 2-methoxyethanal. wikipedia.org

Alkylating Agent Properties in Organic Reactions

In the context of organic synthesis, this compound can function as an alkylating agent, capable of introducing the 2-methoxy-1-chloroethyl or the 2-methoxyethylidene group to a substrate. This reactivity is harnessed in reactions with various nucleophiles, such as amines, alkoxides, and carbanions. The ability of the chlorine atoms to act as leaving groups facilitates the formation of new carbon-nucleophile bonds. The specific nature of the product depends on the stoichiometry and the reaction conditions, which can be tailored to favor either mono- or di-alkylation.

Acid-Catalyzed Cleavage of the C-O Bond in this compound and Analogues

Ethers are generally unreactive but can undergo cleavage of the C-O bond under strongly acidic conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). colab.wsdigitellinc.comdrishtiias.com The reaction proceeds through the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). colab.ws

The mechanism for the cleavage of the C-O bond in this compound would initiate with the protonation of the ether oxygen by a strong acid. Following protonation, a nucleophile (such as a halide ion from the acid) attacks one of the adjacent carbon atoms. digitellinc.com Attack at the less sterically hindered carbon of the ethyl group is generally favored in an SN2-type cleavage. drishtiias.com In the case of this compound, attack at the methylene (B1212753) (-CH2-) carbon would lead to the formation of 1,1-dichloroethanol and a methyl halide. Conversely, if the reaction proceeds via an SN1-type mechanism due to the formation of a stabilized carbocation at the dichloro-substituted carbon, the products would be different. However, cleavage of the C-O bond is a common reaction pathway for ethers under strong acidic conditions. colab.wslibretexts.orgresearchgate.net

Electrophilic Aromatic Substitution: Friedel-Crafts Formylation Utilizing this compound

A significant application of α,α-dichloroalkyl ethers is their use as formylating agents in Friedel-Crafts reactions. Dichloromethyl methyl ether, a close analogue of this compound, is a known reagent for the formylation of aromatic compounds. wikipedia.orgdoubtnut.comtandfonline.comorganic-chemistry.org This reaction provides a pathway to introduce an aldehyde group onto an aromatic ring.

The mechanism involves the activation of the dichloro-ether by a Lewis acid, such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). wikipedia.orgorganic-chemistry.org The Lewis acid coordinates to one of the chlorine atoms, facilitating its departure and generating a highly electrophilic α-methoxy-α-chloromethyl cation. This cation then acts as the electrophile in the electrophilic aromatic substitution reaction. The aromatic ring attacks the electrophilic carbon, leading to the formation of a dichloromethyl-substituted intermediate, which, upon hydrolysis, yields the corresponding aromatic aldehyde. organic-chemistry.org The regioselectivity of the formylation is influenced by the directing effects of the substituents already present on the aromatic ring. organic-chemistry.org

Table 1: Friedel-Crafts Formylation of Aromatic Compounds with Dichloromethyl Methyl Ether This table presents data for dichloromethyl methyl ether, a close analog of this compound.

| Aromatic Substrate | Lewis Acid | Major Product | Reference |

|---|---|---|---|

| Phenol | TiCl4 | 2-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde | organic-chemistry.org |

| Anisole | TiCl4 | 4-Methoxybenzaldehyde | organic-chemistry.org |

| Toluene | TiCl4 | 4-Methylbenzaldehyde | organic-chemistry.org |

| 1,1-Diphenylethene | SnCl4/2,6-dibromopyridine | 3,3-Diphenylpropenal | wikipedia.orgtandfonline.com |

Oxidative and Reductive Reactivity Profiles of Dichloroalkoxyethanes

The oxidative and reductive chemistry of dichloroalkoxyethanes is centered on the gem-dichloro and ether functionalities.

Oxidative Reactions: The carbon atom bearing the two chlorine atoms is already in a relatively high oxidation state. Further oxidation can be challenging. However, as previously mentioned, hydrolysis of the gem-dichloro group to an aldehyde is a formal oxidation at the carbon center. wikipedia.orgdoubtnut.com This transformation is a synthetically useful method for the preparation of aldehydes. nju.edu.cn

Reductive Reactions: The carbon-chlorine bonds are susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like metal hydrides can lead to the stepwise or complete removal of the chlorine atoms. Partial reduction would yield 1-chloro-2-methoxyethane, while complete reduction would afford 2-methoxyethane. The choice of reducing agent and reaction conditions can be used to control the extent of the reduction.

Radical and Photochemical Pathways in Halogenated Ether Chemistry

Halogenated compounds, including ethers, can undergo reactions via radical and photochemical pathways. organic-chemistry.org These reactions are typically initiated by heat or ultraviolet (UV) light, which can induce the homolytic cleavage of the carbon-chlorine bond.

The radical halogenation of alkanes proceeds through a chain mechanism involving three stages: initiation, propagation, and termination. In the case of this compound, the initiation step would involve the homolytic cleavage of a C-Cl bond by UV light to generate a chlorine radical and a 1-chloro-2-methoxyethyl radical.

Initiation: Cl-CH(Cl)-CH2OCH3 + hν → •CH(Cl)-CH2OCH3 + •Cl

Propagation: The generated radicals can then participate in a series of propagation steps, such as abstracting a hydrogen atom from another molecule or adding to a double bond.

Termination: The reaction is terminated when two radicals combine.

Photochemical reactions can also lead to the degradation of halogenated ethers in the environment. organic-chemistry.org The absorption of UV radiation can lead to the cleavage of C-Cl or C-O bonds, initiating a cascade of reactions that can ultimately lead to the mineralization of the compound.

Table 2: General Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Typical Reagents/Conditions | Products |

|---|---|---|---|

| gem-Dichloride | Nucleophilic Substitution (Hydrolysis) | Aqueous base (e.g., KOH) | Aldehyde (2-methoxyethanal) |

| Friedel-Crafts Reaction | Aromatic compound, Lewis acid (e.g., TiCl4) | Aromatic aldehyde | |

| Ether (C-O bond) | Acid-Catalyzed Cleavage | Strong acid (e.g., HI, HBr) | Alcohols and alkyl halides |

| C-Cl Bond | Radical/Photochemical Cleavage | UV light or heat | Radical intermediates, degradation products |

Intramolecular Rearrangements and Cyclization Reactions of Derived Intermediates

The presence of two chlorine atoms on the same carbon atom in this compound makes it a potential precursor for the formation of a carbene intermediate. This highly reactive species can then undergo intramolecular reactions, most notably C-H insertion, to form cyclic products.

Treatment of this compound with a strong, non-nucleophilic base or certain organometallic reagents can lead to the elimination of HCl and the formation of a chloro-substituted carbene, or more precisely, a carbenoid intermediate. The generally accepted pathway involves the abstraction of the acidic proton at the C-1 position, followed by the loss of a chloride ion. This results in the formation of 1-methoxy-2-chloroethylidene.

This carbene is a transient species that can readily participate in further reactions. Due to its electrophilic nature, it can react with various nucleophiles. However, in the absence of external trapping agents, it has the potential to undergo intramolecular rearrangements.

A primary reaction pathway available to the in situ generated 1-methoxy-2-chloroethylidene is intramolecular C-H insertion. In this process, the carbene center effectively inserts into a carbon-hydrogen bond within the same molecule. This type of reaction is a powerful tool in organic synthesis for the construction of cyclic systems, often proceeding with high efficiency, especially for the formation of five- and six-membered rings.

For the 1-methoxy-2-chloroethylidene intermediate, insertion into the C-H bonds of the adjacent methylene group (C-2) would lead to the formation of a substituted three-membered ring, a chloromethoxy-substituted cyclopropane (B1198618). However, insertion into the C-H bonds of the methoxy group is also a possibility.

The regioselectivity of carbene C-H insertion is influenced by several factors, including the type of C-H bond (primary, secondary, or tertiary), electronic effects, and the specific catalyst used if it is a metal-catalyzed reaction. For instance, in related systems, rhodium catalysts are often employed to modulate the reactivity and selectivity of carbene insertions.

Should the carbene insert into a C-H bond of the methyl group of the methoxy ether, this would result in the formation of a substituted oxetane, a four-membered cyclic ether. The formation of five-membered rings, such as substituted tetrahydrofurans, is also a common outcome in intramolecular C-H insertion reactions of suitable precursors. While not directly applicable to the immediate carbene from this compound, slight modifications of the starting material could favor such cyclizations. The synthesis of tetrahydrofuran (B95107) derivatives through various cyclization strategies, including those involving nucleophilic substitution and oxidative cyclizations, is a well-established area of research. nih.govorganic-chemistry.orgresearchgate.netrsc.orgrsc.org

It is important to note that the efficiency and outcome of these intramolecular reactions are highly dependent on the reaction conditions, including the method of carbene generation and the presence of any catalytic species.

Applications of 1,1 Dichloro 2 Methoxyethane in Advanced Organic Synthesis

Role as a Versatile Intermediate in Complex Molecule Construction

The reactivity of the two chlorine atoms and the ether linkage makes 1,1-dichloro-2-methoxyethane a valuable building block for creating intricate molecular architectures. Its bifunctional nature allows for sequential or controlled reactions to assemble larger, more complex structures.

In chemical synthesis, a scaffold is a core molecular framework upon which other chemical groups can be systematically attached to create a family of related compounds. mdpi.com The structure of this compound allows it to act as a linchpin in the formation of various organic scaffolds. The gem-dichloro group can be transformed into other functional groups, such as a carbonyl or a methylene (B1212753), while the methoxy (B1213986) group can be cleaved or modified. This dual reactivity enables its incorporation into diverse molecular backbones. For example, it can be used to link different molecular fragments or to create specific branching points within a larger molecule.

Below is a table illustrating the potential transformations of this compound and the resulting structural motifs it can generate, which are foundational for more complex scaffolds.

| Starting Material | Reaction Type | Resulting Functional Group | Potential Scaffold Type |

| This compound | Hydrolysis | Aldehyde (-CHO) | Linear, Carbonyl-containing |

| This compound | Reductive dehalogenation | Methoxyethyl group | Alkyl ether chains |

| This compound | Reaction with nucleophiles | Substituted ethers/alkenes | Branched, functionalized |

While not a direct reactant in the most common named reactions for pyrrole (B145914) synthesis, this compound can serve as a precursor to the necessary synthons. For instance, the Paal-Knorr pyrrole synthesis requires a 1,4-dicarbonyl compound to react with a primary amine. organic-chemistry.org Through hydrolysis, the gem-dichloro group of this compound can be converted to an aldehyde. This resulting 2-methoxy-ethanal can then be used as a component in a multi-step sequence to build the 1,4-dicarbonyl skeleton required for pyrrole ring formation. The strategic placement of the methoxy group can influence the electronic properties and subsequent reactivity of the final pyrrole or aromatic system.

Geminal dihalides are important precursors for the generation of carbenes, which are highly reactive species used to form cyclopropane (B1198618) rings via addition to alkenes. The generation of dichlorocarbene (B158193) (:CCl₂) is a key step in the synthesis of dichlorocyclopropanes. ontosight.aiontosight.ai While chloroform (B151607) is a common source, other polychlorinated compounds can also serve this role. Under basic conditions, this compound can undergo elimination to potentially form a dichlorocarbene intermediate, which can then be trapped by an olefin to yield a 1,1-dichlorocyclopropane (B3049490) derivative. These cyclopropane derivatives are themselves valuable intermediates in organic synthesis. beilstein-journals.org

The table below compares potential precursors for dichlorocarbene generation.

| Precursor Compound | Typical Reagents | Advantages/Disadvantages |

| Chloroform (CHCl₃) | Strong base (e.g., NaOH, t-BuOK) | Readily available, well-established |

| Ethyl trichloroacetate | Sodium methoxide (B1231860) | Milder conditions, good for sensitive substrates |

| This compound | Strong base | Specialized applications, potential for side reactions |

Introduction of Protecting Groups in Multi-Step Organic Synthesis

Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org Haloalkyl ethers are a prominent class of reagents used to install some of the most common alcohol-protecting groups. wikipedia.org

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols, prized for its stability under a range of conditions and its reliable cleavage under acidic protocols. adichemistry.com The standard reagent for installing the MOM group is chloromethyl methyl ether (MOMCl). adichemistry.com

This compound is a structural analogue of other chloroalkyl ethers used in protection chemistry. While not used directly to install the MOM group, its chemistry is related to the class of reagents that do. The reactivity of such haloethers is central to their function as protecting group precursors. The MOM group is typically introduced by reacting an alcohol with MOMCl in the presence of a non-nucleophilic base. wikipedia.org

The 2-methoxyethoxymethyl (MEM) protecting group is an alternative to the MOM group, often favored because it can be cleaved under different, sometimes milder, conditions. wikipedia.org The standard reagent for its introduction is 2-methoxyethoxymethyl chloride (MEMCl). wikipedia.org

Derivatives of this compound can be envisioned as precursors to reagents for installing MEM or similar protecting groups. The fundamental structure of a chloroalkyl ether is the key reactive feature. By modifying this compound, it is theoretically possible to generate reagents that install acetal-based protecting groups. The MEM group, like the MOM group, is typically installed by deprotonating the alcohol with a base followed by reaction with MEMCl. wikipedia.org Both MOM and MEM groups can be removed using Lewis or Brønsted acids. wikipedia.org

The following table compares the structures of this compound with the standard reagents for MOM and MEM group installation.

| Compound Name | Chemical Formula | Role in Synthesis |

| This compound | CH₃OCH₂CHCl₂ | Synthetic Intermediate |

| Chloromethyl methyl ether (MOMCl) | CH₃OCH₂Cl | MOM Protecting Group Reagent wikipedia.org |

| 2-Methoxyethoxymethyl chloride (MEMCl) | CH₃OCH₂CH₂OCH₂Cl | MEM Protecting Group Reagent wikipedia.org |

Broader Applications in Fine Chemical and Materials Production

Role in Polymerization Processes

There is a notable absence of scientific literature or patents that describe the use of this compound as a monomer, initiator, or chain-transfer agent in polymerization processes. While chlorinated compounds can, in some instances, participate in certain types of polymer synthesis, no specific data was found to link this particular molecule to the production of any commercially significant polymers.

Use as a Reaction Solvent in Specific Synthetic Procedures

Information regarding the application of this compound as a specialized reaction solvent is scarce. While its physical properties, such as its boiling point and density, are known, there are no prominent examples in the surveyed literature of it being used as a medium for specific organic transformations where it might offer unique advantages in terms of solubility, reactivity, or product isolation. lookchem.com

Theoretical and Computational Investigations of 1,1 Dichloro 2 Methoxyethane

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in exploring the fundamental electronic properties and predicting the reactivity of molecules. For 1,1-dichloro-2-methoxyethane, these studies provide insights into its stability, electron distribution, and potential for chemical transformation.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nsf.gov It is a workhorse of computational chemistry for calculating the ground state properties of molecules like this compound. By approximating the exchange-correlation functional, DFT can provide a balance between accuracy and computational cost. nsf.gov

DFT calculations can determine a variety of ground state properties that are crucial for understanding the molecule's behavior. These properties include the distribution of electrons, molecular geometry, and energies of molecular orbitals. For instance, the method can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Other properties that can be derived from DFT calculations include the molecular dipole moment, which influences solubility and intermolecular interactions, and atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not extensively documented in publicly available literature, the expected outputs of such an analysis are summarized in the table below.

Table 1: Ground State Properties of this compound Obtainable from DFT Calculations This table is illustrative and represents the types of data generated from DFT calculations, not experimentally verified values for this specific compound.

| Property | Significance |

|---|---|

| Optimized Molecular Geometry (Bond Lengths, Bond Angles) | Provides the most stable three-dimensional structure of the molecule. |

| HOMO Energy | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| Dipole Moment | Quantifies the overall polarity of the molecule, affecting its interaction with solvents and other molecules. |

| Atomic Charges (e.g., Mulliken, NBO) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. |

Conformational Analysis and Energetic Landscapes

The flexibility of the C-C single bond in this compound allows it to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies, thus defining the molecule's potential energy landscape. chemrxiv.org This landscape is crucial as the population of different conformers can significantly influence the molecule's physical properties and reactivity.

The primary conformations of interest for a substituted ethane (B1197151) like this would be the anti and gauche conformers, which describe the relative orientation of the chlorine atoms and the methoxy (B1213986) group around the C-C bond. Theoretical calculations can predict the rotational barrier and the energy difference between these conformers.

While specific data for this compound is scarce, studies on structural analogues provide valuable insights. For example, the conformational analysis of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane, an analogue of a DDT degradation product, has been performed using X-ray diffractometry to understand its structural aspects. rsc.org Such studies reveal how bulky substituents influence conformational preferences. For this compound, computational methods would be used to map the potential energy surface as a function of the Cl-C-C-O dihedral angle, identifying energy minima corresponding to stable conformers.

Table 2: Hypothetical Conformational Energy Analysis of this compound This table illustrates the expected results from a conformational analysis. The values are not derived from a specific study on this compound.

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | The bulky chlorine atoms and the methoxy group are positioned on opposite sides, minimizing steric hindrance. Typically the most stable conformer. |

| Gauche | ~60° | > 0 | The substituents are closer, leading to potential steric clash but may be stabilized by other interactions like hydrogen bonding. |

Molecular Dynamics Simulations for Solvation and Interaction Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. nih.gov For this compound, MD simulations are essential for understanding its behavior in a condensed phase, such as in a solvent.

Investigation of Solvation Behavior in Complex Media (Based on Analogues)

The way a molecule is solvated—how it is surrounded and stabilized by solvent molecules—profoundly affects its reactivity and properties. MD simulations can model the solvation of this compound in various solvents. While direct simulation data for this compound is limited, studies on analogues like halogenated alkanes provide a framework for understanding its behavior. nih.gov

Simulations of 1,1,1,2-tetrafluoroethane (B8821072) (HFA-134a), for instance, have been used to detail the atomistic interactions in the liquid phase. nih.gov These simulations reveal how molecules arrange themselves and interact with their neighbors. nih.gov For this compound, MD simulations would involve placing a single molecule in a box filled with explicit solvent molecules (e.g., water, methanol). The simulation would then track the trajectories of all atoms, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This provides a microscopic picture of the solvation shell structure. Studies on solvation dynamics in ionic liquids also show that these processes can occur on multiple timescales, from sub-picosecond to slower diffusive regimes. arxiv.org

Analysis of Intermolecular Hydrogen Bonding and its Effects

Although this compound cannot donate a hydrogen bond, the oxygen atom of its methoxy group can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, intermolecular hydrogen bonds can form between the solvent's hydroxyl hydrogen and the ether oxygen of the solute.

The formation of these hydrogen bonds can be quantitatively analyzed using spectroscopic techniques and supported by computational models. rsc.orgresearchgate.net MD simulations can directly probe the dynamics and strength of these interactions. By analyzing the simulation trajectory, one can identify the number of hydrogen bonds, their lifetimes, and their geometry. These interactions significantly impact the solubility and conformational equilibrium of the molecule. The presence of hydrogen bonding can stabilize certain conformations over others, altering the energetic landscape discussed previously. chemrxiv.org The analysis of intermolecular hydrogen bonds is crucial for understanding reaction kinetics in solution, as these bonds can influence the energy of transition states. researchgate.net

Computational Approaches for Reaction Mechanism Prediction and Elucidation

Computational chemistry provides powerful tools for predicting and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reacting system, chemists can identify transition states and intermediates, and calculate activation energies, which determine the reaction rate.

For this compound, potential reactions could include nucleophilic substitution (e.g., hydrolysis) or elimination reactions. To study such a reaction, a computational approach would involve:

Reactant and Product Optimization: The geometries of the reactant (this compound and the nucleophile) and the final products are optimized to find their lowest energy structures.

Transition State Search: A transition state (TS) search algorithm is used to locate the saddle point on the potential energy surface connecting reactants and products. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed on all structures. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactants and products.

These calculations, often performed using DFT methods, provide a detailed, step-by-step picture of how the reaction proceeds and what energetic barriers must be overcome.

In Silico Screening for Novel Transformations and Derivatives

The exploration of the chemical reactivity and the potential for creating new derivatives of this compound can be significantly accelerated through the use of theoretical and computational chemistry. In silico screening, which involves computer-based simulations and calculations, offers a powerful and cost-effective approach to predict novel chemical transformations and to design new molecules with desired properties before their experimental synthesis. nih.govsygnaturediscovery.com This section outlines the computational methodologies that can be applied to this compound for these purposes.

Predicting Novel Transformations

Quantum chemical calculations are a cornerstone for predicting the feasibility and pathways of unknown chemical reactions. researchgate.netrsc.org By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to map the potential energy surface of a reaction involving this compound. researchgate.netfiveable.me This allows for the identification of transition states and the calculation of activation energies, which are critical in determining the likelihood of a particular transformation. fiveable.me

For instance, computational models can be used to explore various reaction types, such as:

Nucleophilic Substitution: Simulating the reaction of this compound with a variety of nucleophiles to predict the regioselectivity and stereoselectivity of the substitution at the dichlorinated carbon.

Elimination Reactions: Investigating the potential for dehydrochlorination or other elimination pathways under different simulated reaction conditions.

Reductive Dehalogenation: Modeling the reaction with various reducing agents to predict the products and the feasibility of selective dehalogenation.

Oxidative Transformations: Exploring the reactivity towards different oxidizing agents to identify potential oxidation products.

A hypothetical screening of potential transformations for this compound could yield data such as that presented in Table 1.

Table 1: Hypothetical Predicted Activation Energies for Novel Transformations of this compound

| Transformation Type | Reagent | Predicted Activation Energy (kcal/mol) | Predicted Reaction Products |

| Nucleophilic Substitution | Sodium methoxide (B1231860) | 25.8 | 1-chloro-1,2-dimethoxyethane |

| Elimination | Potassium tert-butoxide | 22.1 | 1-chloro-2-methoxyethene |

| Reductive Dehalogenation | Sodium borohydride | 30.5 | 1-chloro-2-methoxyethane |

| C-H Activation | Palladium(II) acetate | 28.3 | Organopalladium intermediate |

This table is generated for illustrative purposes and does not represent experimentally verified data.

Designing Novel Derivatives

In silico screening is also a valuable tool for the rational design of new derivatives of this compound with specific, targeted properties. mdpi.comnih.gov This process typically involves the creation of a virtual library of candidate molecules by computationally modifying the parent structure. These modifications could include the substitution of the chlorine atoms or the methoxy group with other functional groups.

Once a virtual library is generated, computational methods are used to predict the physicochemical and electronic properties of each derivative. mdpi.com This allows for the rapid screening of thousands of potential compounds to identify those with the most promising characteristics. Properties that can be calculated include:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic behavior. acs.org

Structural Parameters: Including bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional shape.

Thermodynamic Properties: Such as the heat of formation and Gibbs free energy to assess the stability of the derivatives. mdpi.com

Table 2 provides a hypothetical example of a computational screening of potential derivatives of this compound.

Table 2: Hypothetical Calculated Properties of Designed this compound Derivatives

| Derivative | Modification | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

| Derivative A | Replacement of one Cl with F | 2.1 | 7.5 |

| Derivative B | Replacement of both Cl with F | 1.8 | 8.2 |

| Derivative C | Replacement of methoxy with ethoxy | 2.5 | 6.9 |

| Derivative D | Replacement of one Cl with CN | 3.9 | 5.8 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

The use of in silico screening and computational chemistry provides a powerful and efficient means to explore the chemical space around this compound. These theoretical investigations can guide experimental work by prioritizing the most promising avenues for the discovery of novel reactions and the synthesis of new derivatives with tailored properties. nih.gov

Advanced Analytical Methodologies for Characterization and Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 1,1-dichloro-2-methoxyethane from complex mixtures and for its precise quantification. Gas chromatography, in particular, is a powerful tool for these purposes.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of chromatographic conditions.

For purity assessment, a sample of this compound is injected into the GC. The resulting chromatogram will ideally show a single, sharp peak corresponding to the compound. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

In reaction monitoring, small aliquots of a reaction mixture are periodically withdrawn and analyzed by GC. This allows chemists to track the consumption of reactants and the formation of this compound and any byproducts over time. This information is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading. While specific GC methods for this compound are not extensively documented in public literature, methods for structurally similar compounds like 1,1-dichloroethane (B41102) provide a strong basis for method development. cdc.gov A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 1: Predicted GC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | DB-5 or similar non-polar capillary column |

| Injector Temperature | 200 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 150 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium or Nitrogen |

This table presents predicted parameters based on the analysis of similar volatile chlorinated hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is invaluable for the unambiguous identification of this compound, especially in complex matrices, and for the detection of trace amounts of the compound. cdc.govpublisso.de

After separation by the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule, known as its mass spectrum, serves as a molecular fingerprint. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ion peaks resulting from the cleavage of its chemical bonds.

For trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. mdpi.com In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of this compound. This significantly enhances the sensitivity and selectivity of the analysis, allowing for detection at parts-per-billion (ppb) or even lower levels. This is particularly important in environmental monitoring or in the analysis of residual impurities in pharmaceutical products. researchgate.net

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound, which is essential for its definitive characterization and for studying its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. dntb.gov.uaethernet.edu.et Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three different proton environments in the molecule. The integration of these signals would be in a 1:2:3 ratio. The methoxy (B1213986) group protons (-OCH₃) would appear as a singlet, while the methylene (B1212753) (-CH₂-) and methine (-CHCl₂) protons would exhibit splitting patterns due to spin-spin coupling with neighboring protons. Based on data from analogous compounds like methoxyethane and 1,1-dichloro-2,2-diethoxyethane, the chemical shifts can be predicted. youtube.comdocbrown.info

The ¹³C NMR spectrum provides information about the carbon skeleton. researchgate.net For this compound, three distinct signals are expected, corresponding to the three unique carbon atoms. The chemical shifts of these signals are influenced by the electronegativity of the attached atoms (chlorine and oxygen), providing further confirmation of the structure. docbrown.infodocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHCl₂ | ~5.8 - 6.0 (triplet) | ~90 - 95 |

| -CH₂- | ~3.8 - 4.0 (doublet) | ~70 - 75 |

| -OCH₃ | ~3.4 (singlet) | ~55 - 60 |

Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and are based on the analysis of structurally similar compounds. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the alkyl groups would appear in the region of 2850-3000 cm⁻¹. libretexts.orglumenlearning.com A strong absorption band corresponding to the C-O stretching of the ether linkage is expected around 1100 cm⁻¹. libretexts.org Furthermore, the presence of the chlorine atoms would be indicated by C-Cl stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info The absence of other characteristic bands, such as a broad O-H stretch, would confirm the absence of hydroxyl impurities. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1080 - 1150 |

| C-Cl | Stretching | 600 - 800 |

This table provides predicted absorption ranges based on general IR correlation tables and data for similar compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. youtube.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to four or five decimal places.

The molecular formula of this compound is C₃H₆Cl₂O. nih.gov The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. By accurately measuring the mass of the molecular ion, HRMS can distinguish between different molecular formulas that may have the same nominal mass. This provides unequivocal confirmation of the elemental composition of this compound.

Advanced In Situ Analytical Techniques for Real-Time Reaction Monitoring

The real-time monitoring of chemical reactions as they occur within the reactor, known as in situ analysis, provides a profound understanding of reaction kinetics, mechanisms, and the influence of various parameters. For reactions involving this compound, such as dehydrochlorination or substitution, in situ analytical techniques are invaluable for tracking the consumption of the reactant, the formation of products like 1-chloro-2-methoxyethylene, and the appearance of any transient intermediates. These methods eliminate the need for quenching and sampling, which can alter the reaction's course and composition. The primary in situ techniques applicable to the study of this compound reactions include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy.

Spectroscopic Methods for Real-Time Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for monitoring reactions involving this compound by tracking changes in the vibrational frequencies of chemical bonds. The C-Cl and C-O-C bonds in this compound, and the C=C double bond in its potential vinyl ether products, have distinct infrared absorptions. By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be continuously recorded. This allows for the real-time tracking of the disappearance of reactant peaks and the emergence of product peaks. For instance, in a dehydrochlorination reaction, one would expect to observe a decrease in the intensity of the C-Cl stretching vibrations and the appearance of a new band corresponding to the C=C stretching of the resulting vinyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ or online NMR spectroscopy offers detailed structural information about the species present in a reaction mixture over time. By flowing the reaction mixture through an NMR tube within the spectrometer, it is possible to acquire spectra at regular intervals without disturbing the reaction. For the analysis of this compound reactions, ¹H and ¹³C NMR would be particularly informative. The distinct chemical shifts of the protons and carbons in the reactant, products, and any intermediates would allow for their unambiguous identification and quantification. For example, the transformation of the -CHCl₂ group in the reactant to a vinylic proton in the product would result in a clear and measurable change in the ¹H NMR spectrum.

This technique has been successfully applied to a wide range of organic reactions, including those involving halogenated compounds, to elucidate complex reaction networks and kinetics.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used for in situ reaction monitoring. It is particularly sensitive to non-polar bonds and can be an excellent complement to FTIR. The C-Cl bonds and the formation of a C=C bond during dehydrochlorination would produce distinct Raman signals. A key advantage of Raman spectroscopy is the ability to use fiber-optic probes that can be easily integrated into various reactor types. Furthermore, water is a weak Raman scatterer, making this technique well-suited for aqueous reaction systems.

Illustrative Data for In Situ Reaction Monitoring

Due to the limited availability of specific published research on the in situ monitoring of this compound reactions in the sources consulted, the following table is a hypothetical representation of the type of data that could be generated from an in situ FTIR-monitored dehydrochlorination reaction. The data illustrates the expected changes in the concentration of the reactant and the primary product over time.

| Time (minutes) | This compound Concentration (mol/L) | 1-Chloro-2-methoxyethylene Concentration (mol/L) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 40 | 0.51 | 0.49 |

| 50 | 0.42 | 0.58 |

| 60 | 0.35 | 0.65 |

This table is for illustrative purposes only and is based on expected reaction kinetics. Actual experimental data would be required for a definitive analysis.

Future Directions and Emerging Research Avenues for 1,1 Dichloro 2 Methoxyethane

Development of More Sustainable and Green Synthetic Pathways

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. simplesolvents.comvirtuemarketresearch.com For 1,1-dichloro-2-methoxyethane, this translates to developing synthetic routes that are more sustainable and reduce hazardous waste. alfa-chemistry.com Key areas of future research in this domain include the adoption of green solvents, exploring solventless reaction conditions, and utilizing renewable feedstocks. simplesolvents.comneuroquantology.comnumberanalytics.comresearchgate.net

Current research in organic synthesis is actively seeking alternatives to traditional volatile organic solvents, which are often toxic and contribute to pollution. acs.org The development of bio-based solvents, derived from renewable resources like plants, presents a promising avenue for the synthesis of halogenated ethers like this compound. simplesolvents.comeasyfairsassets.com These green solvents aim to be less toxic, biodegradable, and have a lower carbon footprint. numberanalytics.comnumberanalytics.com Additionally, exploring solventless or "neat" reactions, where reactants are combined without a solvent, can significantly reduce waste and energy consumption. numberanalytics.com

Another critical aspect of sustainable synthesis is the starting materials. Future research will likely focus on pathways that utilize renewable feedstocks instead of petroleum-based ones, aligning with the principles of a circular economy.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Ethers

| Feature | Traditional Synthesis | Future Green Synthesis |

| Solvents | Often uses chlorinated hydrocarbons or other volatile organic compounds (VOCs). acs.org | Employs green solvents like ionic liquids, deep eutectic solvents, or bio-based alternatives. numberanalytics.com |

| Reaction Conditions | May require harsh conditions, including high temperatures and pressures. | Utilizes milder conditions, potentially through innovative catalytic methods. acs.org |

| Feedstocks | Primarily derived from non-renewable petrochemical sources. | Focuses on the use of renewable feedstocks from biomass. |

| Waste Generation | Can produce significant amounts of hazardous waste. | Aims for minimal waste generation and easier byproduct separation. dalalinstitute.com |

| Energy Consumption | Can be energy-intensive. | Designed for increased energy efficiency. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a key research area for improving reactions involving this compound. Future explorations will likely focus on phase-transfer catalysis and photocatalysis to achieve greater control over reaction outcomes.

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, particularly for reactions involving immiscible phases. acs.orgdalalinstitute.comacs.orgwikipedia.orgslideshare.net This method uses a catalyst, often a quaternary ammonium (B1175870) salt, to transport a reactant from one phase (like water) to another (like an organic solvent) where the reaction occurs. dalalinstitute.comwikipedia.org For the synthesis of ethers, PTC can offer milder reaction conditions and eliminate the need for anhydrous solvents. acs.orgacs.org Applying PTC to the synthesis or derivatization of this compound could lead to more efficient and cost-effective processes. dalalinstitute.com

Photocatalysis, which uses light to drive chemical reactions, offers another exciting frontier. researchgate.net Recent studies have demonstrated the use of photocatalysts for the C-H functionalization of ethers, allowing for the direct modification of the ether backbone. acs.orgacs.orgnih.govprinceton.edu This approach could enable the selective introduction of new functional groups onto this compound, opening up a wide range of new derivatives with potentially valuable properties.

Table 2: Emerging Catalytic Systems for Ether Synthesis and Functionalization

| Catalytic System | Principle | Potential Advantages for this compound |

| Phase-Transfer Catalysis (PTC) | A catalyst facilitates the transfer of a reactant between immiscible phases to accelerate the reaction. wikipedia.org | Milder reaction conditions, increased reaction rates, and reduced need for hazardous or anhydrous solvents. dalalinstitute.comacs.org |

| Photocatalysis | Uses light-activated catalysts to drive chemical transformations, such as C-H bond activation. researchgate.netacs.org | High selectivity for specific positions on the molecule, enabling the creation of novel derivatives under mild conditions. acs.orgnih.gov |

| Organocatalysis | Employs small organic molecules as catalysts, avoiding the use of potentially toxic metals. princeton.edu | Environmentally friendly, often with high stereoselectivity, and can be used in combination with other catalytic methods. princeton.edu |

Integration into Advanced Functional Materials and Nanotechnology

The unique combination of a flexible ether linkage and reactive chlorine atoms makes this compound a potential building block for advanced functional materials and nanotechnology. While direct applications are still in the exploratory phase, research on similar halogenated compounds provides a roadmap for future investigations.

Halogenated organic compounds are known for their use as flame retardants in polymers. wikipedia.org The chlorine atoms in this compound could impart fire-resistant properties to materials if incorporated into a polymer backbone. Future research could explore the polymerization of derivatives of this compound to create new plastics with enhanced thermal stability and flame retardancy. wikipedia.org

In the realm of nanotechnology, the precise structure of this compound could be leveraged for the synthesis of well-defined molecular architectures. Its potential as a precursor for more complex molecules could be valuable in the bottom-up fabrication of nanomaterials with tailored properties.

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemistry

Table 3: Potential Applications of AI/ML in this compound Research

| Application Area | How AI/ML Can Contribute | Expected Outcome |

| Reaction Prediction | Predict the major products and yields of unknown reactions involving this compound. acs.org | Faster discovery of new chemical transformations and derivatization methods. |

| Property Prediction | Estimate the physicochemical and toxicological properties of novel derivatives of this compound. research.googlefnasjournals.comresearchgate.net | Prioritization of synthetic targets with desirable characteristics. |

| Catalyst Design | Identify promising catalyst structures for the synthesis and functionalization of this compound. | Accelerated development of more efficient and selective catalytic systems. |

| Solvent Selection | Recommend optimal green solvents for reactions based on a database of experimental results. ibm.com | More sustainable and environmentally friendly chemical processes. |

Unexplored Reactivity and Derivatization Possibilities

While this compound is known to participate in certain reactions like Friedel-Crafts formylation, its full reactive potential remains largely unexplored. Future research will likely focus on uncovering novel transformations and creating a diverse library of derivatives.

The presence of two chlorine atoms on the same carbon (a gem-dichloro group) offers unique reactivity that can be exploited. For example, these groups can be converted into other functionalities, such as carbonyl groups or alkynes, through carefully chosen reaction conditions. Computational studies on the reactions of chlorinated alkanes suggest various potential reaction pathways, including hydrogen and chlorine abstraction. nist.govosti.gov

Furthermore, the ether linkage provides another site for potential modification. Research into the C-H functionalization of ethers demonstrates that it is possible to selectively introduce new chemical groups at positions adjacent to the oxygen atom. researchgate.netacs.orgnih.govprinceton.edu Applying these methods to this compound could yield a wide array of new molecules with potentially interesting biological or material properties. The synthesis of halogenated chiral chromans from related precursors highlights the potential for creating complex and valuable molecules. acs.orgacs.org

The exploration of these unexplored reaction pathways will not only expand the fundamental understanding of the chemistry of halogenated ethers but also provide access to new chemical entities for various applications.

Q & A

Basic Research Questions

Q. How can researchers validate chemical identity and nomenclature for 1,1-dichloro-2-methoxyethane in literature searches?

- Methodological Answer : Cross-reference chemical identifiers (CAS RN, IUPAC names) across authoritative databases such as the EPA Chemical Dashboard, STN International, and IARC monographs. Validate synonyms (e.g., methyl chloroacetal analogs) using systematic protocols outlined in EPA terminology generation workflows . For example, verify structural descriptors (e.g., "methoxyethane" vs. "dimethoxyethane") to avoid misidentification, as seen in analogous compounds like 2-chloro-1,1-dimethoxyethane .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD), optimized for halogenated ethanes. Calibrate against certified reference materials (CRMs) listed in environmental testing catalogs, ensuring detection limits align with EPA exposure modeling requirements (e.g., ≤1 ppb for groundwater) . Include internal standards like 1,2-dichloroethane-d4 to correct for matrix effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (fume hoods) and personal protective equipment (PPE) compliant with OSHA standards. Refer to SDS guidelines for analogous chlorinated ethanes (e.g., 1,2-dichloroethane): monitor airborne concentrations via real-time sensors, and establish emergency response plans for inhalation exposure (e.g., immediate fresh air ventilation) .

Advanced Research Questions

Q. How should researchers design exposure scenarios for this compound in human health risk assessments?

- Methodological Answer : Adapt EPA frameworks for 1,1-dichloroethane risk evaluations by mapping use conditions (e.g., industrial solvents, laboratory reagents) to exposure pathways (inhalation, dermal). Integrate media-specific models (e.g., EPA’s All Ages model) to estimate dose-response relationships, and validate against monitoring data from analogous compounds like 1,2-dichloroethane . Exclude pathways regulated under non-TSCA statutes (e.g., pesticide residues) to focus on novel exposure routes .

Q. How can contradictory toxicity data for this compound be resolved in systematic reviews?

- Methodological Answer : Apply EPA’s Data Quality Evaluation (DQE) criteria, categorizing evidence streams (e.g., in vitro vs. in vivo) and assigning confidence scores based on study reliability. For example, prioritize studies adhering to OECD test guidelines over those with incomplete metabolic profiling. Use weight-of-evidence approaches to reconcile discrepancies, as demonstrated in EPA’s 1,1-dichloroethane risk evaluation .

Q. What experimental strategies are recommended for studying the environmental fate of this compound?